molecular formula C20H28N2O13 B8034499 Gal|A(1-3)GalNAc-|A-pNP

Gal|A(1-3)GalNAc-|A-pNP

Cat. No.: B8034499
M. Wt: 504.4 g/mol
InChI Key: INMOOBMAIAWVBW-OHKLXAGTSA-N
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Description

Galactose-α(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl is a synthetic compound that is often used in biochemical research. It is a derivative of the Thomsen-Friedenreich antigen, which is a disaccharide consisting of galactose and N-acetylgalactosamine. This compound is significant in the study of glycosylation processes and has applications in various fields including cancer research and immunology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Galactose-α(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl typically involves the enzymatic transfer of galactose to N-acetylgalactosamine. This process can be catalyzed by glycosyltransferases such as UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferase. The reaction conditions often include the use of activated sugar donors like UDP-GalNAc and specific acceptor substrates.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale enzymatic synthesis using recombinant enzymes. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Galactose-α(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl can undergo various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents like periodate, which cleaves the vicinal diol groups in the sugar moiety.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve the replacement of functional groups in the compound, which can be achieved using nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Periodate in aqueous solution.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Galactose-α(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl has several scientific research applications:

    Chemistry: It is used as a model compound to study glycosylation and glycan interactions.

    Biology: The compound is employed in the investigation of cell surface carbohydrates and their roles in cell-cell interactions.

    Medicine: It is significant in cancer research, particularly in studying the role of glycosylation in tumor progression and metastasis.

    Industry: The compound is used in the development of diagnostic assays and therapeutic agents targeting glycan structures.

Mechanism of Action

The mechanism of action of Galactose-α(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl involves its interaction with specific glycan-binding proteins such as lectins. These interactions can modulate various cellular processes including cell adhesion, signaling, and immune response. The compound’s effects are mediated through its binding to carbohydrate recognition domains on these proteins, influencing downstream signaling pathways.

Comparison with Similar Compounds

  • Galactose-β(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl
  • Glucose-β(1-3)N-Acetylglucosamine-α-p-Nitrophenyl

Comparison: Galactose-α(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl is unique due to its specific glycosidic linkage and the presence of the p-nitrophenyl group, which makes it a useful chromogenic substrate in enzymatic assays. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and specificity in biochemical applications.

Properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15+,16+,17-,18-,19-,20+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMOOBMAIAWVBW-OHKLXAGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Gal|A(1-3)GalNAc-|A-pNP
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Reactant of Route 6
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